molecular formula C12H14FNO B2726125 N-cyclopentyl-4-fluorobenzamide CAS No. 300829-28-1

N-cyclopentyl-4-fluorobenzamide

Cat. No.: B2726125
CAS No.: 300829-28-1
M. Wt: 207.248
InChI Key: WFQBHSJUMYTLOW-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Organic and Medicinal Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is of paramount importance in the fields of organic and medicinal chemistry due to its prevalence in a wide array of biologically active molecules and its utility as a synthetic intermediate. pulsus.com The amide bond, in particular, is a fundamental linkage in biological systems, most notably forming the backbone of proteins. libretexts.orgsolubilityofthings.comnumberanalytics.com

Significance of Fluorinated Benzamides in Compound Design

The incorporation of fluorine into organic molecules, including benzamides, is a widely employed strategy in modern drug design and materials science. nih.gov The presence of a fluorine atom can significantly alter a molecule's physicochemical properties. nih.govmdpi.com Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. This can lead to a longer biological half-life for fluorinated drug candidates. nih.gov

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. mdpi.comontosight.ai

Modulation of Binding Affinity: The high electronegativity of fluorine can influence the electronic environment of a molecule, potentially leading to stronger and more specific interactions with biological targets such as enzymes and receptors. nih.gov

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity.

These properties make fluorinated benzamides attractive scaffolds for the development of new therapeutic agents for a range of conditions, including cancer, inflammation, and infectious diseases. ontosight.ai

Role of N-Substituted Amides in Chemical and Biological Systems

The nitrogen atom of the amide group can be substituted with various organic groups, leading to the formation of N-substituted amides. fiveable.me This substitution pattern is a key feature of peptides and proteins, where amino acids are linked via amide (peptide) bonds. libretexts.orgsolubilityofthings.com In synthetic chemistry, the nature of the N-substituent can be systematically varied to fine-tune the steric and electronic properties of the molecule.

Overview of N-Cyclopentyl-4-fluorobenzamide as a Model Compound

This compound serves as an excellent model compound for studying the interplay of its constituent chemical moieties: the 4-fluorobenzoyl group and the N-cyclopentyl group. Its synthesis and characterization provide a platform for understanding fundamental chemical principles and for exploring its potential in various applications.

Historical Context and Initial Academic Reports

Foundational Research Applications and Motivations

The primary motivation for the synthesis and study of this compound often stems from its potential as a building block or intermediate in the synthesis of more complex molecules with desired biological activities. The combination of the fluorinated aromatic ring and the cyclic alkyl amide substituent makes it a candidate for investigation in several areas:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. For example, related benzamide structures have been investigated for their potential as anticancer agents and for treating neurological disorders. mdpi.com

Agrochemical Research: The benzamide functional group is present in a number of commercially successful herbicides and fungicides.

Materials Science: The properties of the fluorinated ring can be exploited in the design of novel polymers and other advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQBHSJUMYTLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclopentyl 4 Fluorobenzamide and Analogues

Established Synthetic Routes for N-Cyclopentyl-4-fluorobenzamide

The foundational methods for synthesizing this compound rely on well-understood reactions that directly form the amide linkage from carboxylic acid derivatives and amines.

Direct Amide Bond Formation Approaches

Direct amidation strategies are the most common and straightforward methods for preparing this compound. These typically involve the reaction of an activated carboxylic acid derivative with cyclopentylamine (B150401).

A prevalent method for synthesizing this compound involves the electrophilic activation of a 4-fluorobenzoic acid precursor, most commonly by converting it to 4-fluorobenzoyl chloride. vulcanchem.comescholarship.org This acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by cyclopentylamine. The reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in an aprotic solvent in the presence of a base, such as a tertiary amine or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.it This method is favored for its high yields and the commercial availability of the starting materials. escholarship.org The activation of the carboxylic acid can also be achieved using other reagents like thionyl chloride. nih.gov

ReactantsReagentsProductRef.
4-Fluorobenzoic acid, CyclopentylamineThionyl chloride or other activating agentsThis compound nih.gov
4-Fluorobenzoyl chloride, CyclopentylamineBase (e.g., pyridine, triethylamine)This compound fishersci.it

Direct condensation of 4-fluorobenzoic acid with cyclopentylamine is another viable, albeit more challenging, route. rsc.org This approach typically requires a coupling agent to facilitate the dehydration reaction. rsc.org Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. fishersci.itnih.gov While this method avoids the need to pre-form a reactive acyl halide, it can sometimes lead to the formation of byproducts that require careful purification. tcichemicals.com Microwave-assisted condensation has also been reported as an efficient method for synthesizing benzimidazole (B57391) derivatives from 4-fluorobenzoic acid, suggesting its potential applicability to the synthesis of this compound. dergipark.org.tr

ReactantsReagentsProductRef.
4-Fluorobenzoic acid, CyclopentylamineDCC, HOBtThis compound fishersci.itnih.gov
4-Fluorobenzoic acid, 1,2-diaminobenzeneMethanesulfonic acid, Polyphosphoric acid (Microwave)2-(4-Fluorophenyl)benzimidazole dergipark.org.tr

Catalytic Approaches in Benzamide (B126) Synthesis

Catalytic methods offer an alternative to stoichiometric reagents, often providing milder reaction conditions and improved atom economy.

Lewis Acid Catalysis in Amide Formation (e.g., Zn(ClO4)2·6H2O)

Lewis acids have emerged as effective catalysts for amide bond formation. Zinc perchlorate (B79767) hexahydrate (Zn(ClO4)2·6H2O) has been shown to catalyze the synthesis of amides from alcohols, acetic anhydride, and nitriles in a one-pot reaction. researchgate.net This catalyst is noted for being non-toxic, inexpensive, and stable in air and moisture. yok.gov.tr It functions by activating the carbonyl and nitrile groups, facilitating the amidation process. yok.gov.tr While not directly reported for this compound, this methodology presents a potential catalytic route for its synthesis. Other zinc salts, such as zinc chloride, have also been utilized in combination with organocatalysts to promote asymmetric aldol (B89426) reactions, highlighting the versatility of zinc-based Lewis acids in organic synthesis. csic.es

CatalystReaction TypeKey FeaturesRef.
Zn(ClO4)2·6H2OOne-pot amide synthesisNon-toxic, inexpensive, air and moisture stable researchgate.netyok.gov.tr
ZnCl2Asymmetric aldol reaction (with organocatalyst)Cooperative catalysis csic.es
Transition Metal-Catalyzed Amidation (e.g., Palladium-catalyzed)

Transition metals, particularly palladium and copper, are widely used to catalyze amidation reactions. iastate.edu Palladium-catalyzed reactions, for instance, have been developed for the difunctionalization of unactivated π systems, which can include the formation of amide bonds. iastate.edu Copper-catalyzed amination of sp2 C-H bonds has also been demonstrated using removable directing groups. nih.gov These methods often allow for the use of less reactive starting materials and can offer high selectivity. For example, a visible light-induced palladium-catalyzed reaction has been developed for organic synthesis, and excited-state copper catalysis has been employed in annulation reactions to form lactams, which are cyclic amides. nih.gov These advanced catalytic systems could potentially be adapted for the synthesis of this compound.

Catalyst SystemReaction TypeSubstratesRef.
Palladium-basedDifunctionalization of π systemsAlkenes, carboxylic acid derivatives, arylboron reagents iastate.edu
Copper(II) acetateC-H/N-H couplingAryl C-H bonds, pyrazoles, imidazoles, sulfonamides nih.gov
Cu2O/rac-BINAPExcited-state [4+1] annulationN,2-diphenylacrylamide, 4-fluorobenzoyl chloride, n-hexanol nih.gov

Exploration of Alternative Synthetic Strategies

Amination of Aldehydes with Hydroxylamines

One alternative route involves the reductive amination of aldehydes and ketones. orgoreview.com This method typically proceeds through the formation of an imine or oxime intermediate, which is subsequently reduced to the corresponding amine. orgoreview.comlibretexts.org Specifically, the use of hydroxylamine (B1172632) can be advantageous as the resulting oxime intermediate is often stable and can be isolated before the reduction step. orgoreview.commasterorganicchemistry.com

The general mechanism for imine formation begins with the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde or ketone, forming a neutral carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine yields an iminium ion, which is then deprotonated to give the final imine product. libretexts.org The reaction rate is notably pH-dependent, with an optimal pH range typically between 4 and 5. masterorganicchemistry.com

In the context of synthesizing this compound analogues, this strategy could involve the reaction of a suitable aldehyde with cyclopentylamine to form an intermediate imine, which would then be acylated with 4-fluorobenzoyl chloride.

Functional Group Interconversions on Pre-formed Benzamide Scaffolds

Another powerful strategy involves performing functional group interconversions on a pre-existing benzamide framework. This approach allows for the late-stage introduction of various substituents, providing a versatile route to a library of analogues. rsc.orgnih.gov

Transition metal-catalyzed cross-coupling reactions are particularly useful for this purpose. For instance, a pre-formed bromo-substituted N-cyclopentylbenzamide can undergo various transformations. Palladium-catalyzed cyanation can introduce a nitrile group, which can then be hydrolyzed to a carboxylic acid or reduced to an amine. rsc.org Similarly, palladium-catalyzed C-H activation and amination reactions can directly introduce amino groups onto the aromatic ring of the benzamide. thieme-connect.com

Copper-catalyzed reactions also play a significant role. For example, the amination of polyfluoroarenes can be achieved using copper(II) acetate, and copper-catalyzed electrophilic amination can be used to introduce amino groups via an aryne intermediate. thieme-connect.comwiley-vch.de These methods offer the advantage of milder reaction conditions and improved functional group tolerance compared to classical methods. rsc.org

A practical example is the synthesis of N-aryl-isoindolinones from 2-alkyl-N-arylbenzamides via a copper-catalyzed sp3 C-H aminative cyclization. organic-chemistry.org This reaction proceeds through a radical pathway and demonstrates the utility of functionalizing the alkyl portion of a benzamide derivative. organic-chemistry.org

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields and selectivity.

Mechanistic Pathways of Amide Formation Reactions

The formation of the amide bond is a cornerstone of organic synthesis. researchgate.net The direct reaction between a carboxylic acid and an amine is often unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid is typically activated to a more reactive species, such as an acyl chloride, acid anhydride, or an active ester. fishersci.co.ukresearchgate.net

The reaction of an acyl chloride with an amine, known as the Schotten-Baumann reaction, is a common and efficient method. fishersci.co.uk The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide.

Computational studies, such as those using density functional theory (DFT), have provided detailed insights into the mechanistic pathways of amide formation. researchgate.netrsc.org These studies have explored both inner-sphere and outer-sphere pathways for metal-catalyzed reactions and have elucidated the role of intermediates in the reaction progress. researchgate.net For non-catalyzed reactions, potential energy surface calculations have mapped out the pathway from reactants to products, identifying key transition states and intermediates. imperial.ac.ukic.ac.uk

Role of Intermediates in Reaction Yield and Selectivity

In metal-catalyzed reactions, the formation of specific organometallic intermediates is key to the reaction's success. For example, in palladium-catalyzed C-H activation, the formation of a cyclopalladated intermediate directs the subsequent functionalization to the ortho position of the benzamide. thieme-connect.com Similarly, in copper-catalyzed reactions, the formation of an (Ar)Cu(II/III)(NR¹R²) intermediate is often proposed, which then undergoes reductive elimination to form the C-N bond. thieme-connect.com

The choice of solvent and additives can also influence the stability and reactivity of intermediates. For instance, in some reductive amination reactions, the use of tetrahydrofuran (B95107) (THF) as a solvent can be advantageous over water, as it prevents the protonation of the amine nucleophile, leading to higher imine yields. tandfonline.com

Process Optimization and Scalability Research

The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. acs.org For the synthesis of this compound, this would involve a detailed investigation of various parameters.

Key areas for optimization include catalyst selection and loading, solvent choice, reaction temperature, and the stoichiometry of reactants. acs.org For example, in a Buchwald-Hartwig amination, optimizing the palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing the formation of byproducts. acs.org

Furthermore, scalability studies are essential to ensure that the optimized laboratory procedure can be safely and effectively implemented on a larger scale. This often involves addressing challenges such as heat transfer, mixing, and the handling of potentially hazardous reagents. acs.org The development of robust processes that avoid the use of unstable intermediates and minimize the need for chromatographic purification is a primary goal in process chemistry. acs.org

Yield Enhancement Strategies

Maximizing the yield of this compound is a primary objective in its synthesis. Research into amidation reactions has identified several factors that significantly influence the outcome, including reaction temperature, the choice of base, and the use of catalysts.

One common route to this compound involves the reaction of an activated derivative of 4-fluorobenzoic acid with cyclopentylamine. A reported synthesis using this general approach achieved a high isolated yield of 96%. thieme-connect.com The optimization of reaction conditions is crucial for achieving such high efficiencies. Studies on similar amidation reactions have shown that temperature plays a significant role. For instance, in certain base- and catalyst-free amidation reactions, increasing the temperature to 150°C can substantially increase the amide yield from as low as 3% to 32%. researchgate.net

The choice of base is another critical parameter for yield enhancement. The use of a base like potassium carbonate (K₂CO₃) can offer a modest increase in yield compared to base-free conditions. researchgate.net However, employing a stronger base such as sodium hydride (NaH) has been shown to dramatically improve the yield, with one study reporting a yield of 80% under these conditions. researchgate.net

Catalysts also present a viable strategy for enhancing yields. While some systems can proceed without a catalyst, the introduction of catalytic systems, such as those based on ruthenium, can lead to efficient amide synthesis. sci-hub.box Optimization of catalyst loading is key; for example, in certain systems, increasing the catalyst loading can improve yields, but there is an optimal level beyond which the yield may decrease. purdue.edu Silane-mediated amidation, which uses reagents like phenylsilane, also benefits from optimization, where an excess of both the carboxylic acid and the silane (B1218182) reagent can be necessary to obtain high yields of the desired amide. thieme-connect.com

Condition VariedSpecific ConditionYield (%)Reference
General Procedure A-96 thieme-connect.com
Temperature (Base/Catalyst Free)Low Temperature3 researchgate.net
150°C32 researchgate.net
Base at 150°CK₂CO₃39 researchgate.net
NaH80 researchgate.net

Solvent and Reagent Screening for Efficient Synthesis

The efficiency of this compound synthesis is heavily dependent on the choice of solvents and reagents. These components influence reaction rates, side product formation, and the ease of purification.

A variety of reagents are used to facilitate the amide bond formation. The classic approach involves converting the carboxylic acid (4-fluorobenzoic acid) into a more reactive species, such as an acyl chloride using thionyl chloride (SOCl₂), which is then reacted with the amine (cyclopentylamine). nih.gov Alternatively, coupling reagents are widely used. Reagents like benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are employed to facilitate the reaction between a carboxylic acid and an amine in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N). nih.gov

Silane-based reagents, such as phenylsilane, have emerged as effective coupling agents for the synthesis of amides from carboxylic acids. thieme-connect.com The efficiency of these reactions can be enhanced by using an excess of the carboxylic acid starting material. thieme-connect.com In the context of the Ritter reaction, a method for forming amides from nitriles, various zinc salts have been screened as catalysts. researchgate.net Studies have shown that zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O) is a highly effective catalyst compared to other zinc salts like zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), leading to significantly higher product yields under optimized temperature conditions. researchgate.net

Reaction TypeSolventKey Reagents/CatalystYield (%)Reference
Acyl Chloride Formation & AmidationTolueneSOCl₂, 3,4-difluoroaniline65 (for analogue) nih.gov
Coupling ReactionDMFBOP, Triethylamine- (General Procedure) nih.gov
Silane-mediated AmidationAcetonitrilePhenylsilaneGood to Excellent thieme-connect.com
NHC-Ru Catalyzed AmidationToluene[RuCl₂(p-cymene)]₂, NaHup to 93 sci-hub.box
Ritter Reaction (Catalyst Screen)NeatZnCl₂67 researchgate.net
ZnBr₂78 researchgate.net
Zn(ClO₄)₂·6H₂O92 researchgate.net

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for probing the chemical environments of atomic nuclei within a molecule. For N-cyclopentyl-4-fluorobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, offers a comprehensive structural analysis.

Detailed ¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. thieme-connect.com

The aromatic protons on the 4-fluorobenzoyl moiety appear as a multiplet in the downfield region, approximately between δ 7.71 and 7.78 ppm. thieme-connect.com Another multiplet, corresponding to the other two aromatic protons, is observed further upfield, between δ 7.04 and 7.12 ppm. thieme-connect.com

A broad singlet at around δ 6.02 ppm is characteristic of the amide proton (N-H). thieme-connect.com The proton attached to the nitrogen-bearing carbon of the cyclopentyl group (α-proton) appears as a multiplet in the range of δ 4.33-4.42 ppm. thieme-connect.com

The protons of the cyclopentyl ring exhibit a series of multiplets. The two protons adjacent to the α-proton resonate at approximately δ 2.05-2.13 ppm. thieme-connect.com The remaining four protons of the cyclopentyl ring appear as a multiplet between δ 1.62 and 1.75 ppm, with another multiplet for the final two protons between δ 1.44 and 1.53 ppm. thieme-connect.com

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) in ppm Multiplicity Number of Protons Assignment
7.71-7.78 m 2H Aromatic protons
7.04-7.12 m 2H Aromatic protons
6.02 s 1H N-H
4.33-4.42 m 1H α-CH (cyclopentyl)
2.05-2.13 m 2H Cyclopentyl protons
1.62-1.75 m 4H Cyclopentyl protons
1.44-1.53 m 2H Cyclopentyl protons

Data obtained in CDCl₃ at 700 MHz. thieme-connect.com

Comprehensive ¹³C NMR Spectral Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound.

The carbonyl carbon (C=O) of the amide group gives a signal at approximately δ 165.8 ppm. thieme-connect.com The carbon atom of the aromatic ring bonded to the fluorine atom (C-F) shows a doublet at around δ 164.0 ppm, with a coupling constant (J) of about 140.4 Hz due to through-bond coupling with the fluorine atom. thieme-connect.com

The carbon atom of the aromatic ring attached to the carbonyl group appears as a doublet at approximately δ 131.2 ppm with a small coupling constant (J = 2.6 Hz). thieme-connect.com The two aromatic carbons ortho to the fluorine atom resonate as a doublet at around δ 129.3 ppm (J = 8.9 Hz), while the two aromatic carbons meta to the fluorine atom appear as a doublet at approximately δ 115.6 ppm (J = 21.9 Hz). thieme-connect.com

The α-carbon of the cyclopentyl ring attached to the nitrogen atom is observed at about δ 51.9 ppm. thieme-connect.com The other carbons of the cyclopentyl ring show signals at approximately δ 33.4 and δ 23.9 ppm. thieme-connect.com

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) in ppm Coupling Constant (J) in Hz Assignment
165.8 d, J = 140.4 C=O
164.0 C-F (aromatic)
131.2 d, J = 2.6 C-C=O (aromatic)
129.3 d, J = 8.9 CH (aromatic)
115.6 d, J = 21.9 CH (aromatic)
51.9 α-CH (cyclopentyl)
33.4 CH₂ (cyclopentyl)
23.9 CH₂ (cyclopentyl)

Data obtained in CDCl₃ at 176 MHz. thieme-connect.com

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. nih.gov For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzoyl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. While the exact chemical shift is not specified in the provided results, for aromatic fluorine compounds, it typically falls within a characteristic range. ucsb.edu The high sensitivity of ¹⁹F NMR makes it a valuable tool for purity assessment and for studying interactions involving the fluorine atom. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Insights

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups. thieme-connect.com

A prominent absorption band is observed around 3277 cm⁻¹, which is attributed to the N-H stretching vibration of the secondary amide. thieme-connect.com The C-H stretching vibrations of the aromatic ring and the cyclopentyl group are seen in the region of 3077 cm⁻¹ and 2870-2957 cm⁻¹, respectively. thieme-connect.com

The strong absorption at approximately 1628 cm⁻¹ is characteristic of the C=O stretching vibration (Amide I band). thieme-connect.com The N-H bending vibration (Amide II band) is observed around 1543 cm⁻¹. thieme-connect.com The C-C stretching vibrations within the aromatic ring appear at approximately 1602 cm⁻¹ and 1501 cm⁻¹. thieme-connect.com A strong band around 1289 cm⁻¹ is likely due to the C-N stretching vibration coupled with other vibrations. The C-F stretching vibration typically appears as a strong band in the region of 1250-1000 cm⁻¹.

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Assignment
3277 N-H stretch
3077 Aromatic C-H stretch
2957, 2870 Aliphatic C-H stretch
1628 C=O stretch (Amide I)
1602, 1501 Aromatic C-C stretch
1543 N-H bend (Amide II)
1289 C-N stretch
850 C-H out-of-plane bend

Data from neat sample. thieme-connect.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Raman Spectroscopy for Molecular Vibrations and Crystal Polymorphism

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, polymorphism, crystallinity, and molecular dynamics. bruker.com It is a powerful tool for identifying molecules by creating a "chemical fingerprint" based on the unique vibrational frequencies of the bonds within the molecule. bruker.com

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can also be investigated using Raman spectroscopy. brynmawr.edu Different polymorphic forms of a compound will exhibit distinct Raman spectra due to differences in their crystal lattice and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. thermofisher.com This technique is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound, HRMS analysis using electrospray ionization (ESI+) has been reported. The calculated exact mass for the protonated molecule [M+H]⁺ is C₁₂H₁₅FNO, and the experimentally found value confirms this composition. thieme-connect.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/zReference
[M+H]⁺268.0332268.0336 thieme-connect.com

This table showcases the high accuracy of HRMS in confirming the elemental composition of the compound.

Fragmentation Pathway Analysis for Structural Elucidation

The fragmentation of a molecule in a mass spectrometer provides a unique pattern that can be used to deduce its structure. The fragmentation of this compound would likely involve the cleavage of the amide bond and fragmentation of the cyclopentyl and fluorobenzoyl moieties.

Common fragmentation patterns for cyclic alkanes like cyclopentane (B165970) involve the loss of alkyl fragments. For instance, the fragmentation of cyclopentane can lead to the loss of a methyl group (M-15) or an ethene molecule (M-28). docbrown.info In the case of this compound, fragmentation of the cyclopentyl ring could lead to characteristic losses.

The fragmentation of the benzoyl portion is also predictable. Aromatic compounds often undergo fragmentation to form stable ions. youtube.com The cleavage of the amide bond would likely result in the formation of a 4-fluorobenzoyl cation and a cyclopentylaminyl radical, or a cyclopentyl cation and a 4-fluorobenzamide (B1200420) radical. The relative stability of these fragments will determine the major fragmentation pathways observed in the mass spectrum. libretexts.org

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. bioscience.fi This information is fundamental to understanding a molecule's physical and chemical properties.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.comresearchgate.net Understanding these interactions is crucial for predicting and controlling the physical properties of a crystalline solid. mdpi.com

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. Benzamide (B126) and its derivatives are well-known for exhibiting polymorphic behavior. researchgate.netresearchgate.net The study of polymorphism in this compound, while not extensively documented in dedicated literature, can be inferred from the broader understanding of benzamide crystallography.

Crystal engineering principles are applied to understand and control the formation of different crystalline forms. iucr.org The crystal packing of benzamide derivatives is often dominated by hydrogen bonding between the amide groups, forming characteristic synthons such as dimers and catemers (chains). acs.orgacs.org In the case of this compound, the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, leading to the formation of robust intermolecular hydrogen bonds.

Table 1: Factors Influencing Polymorphism in Benzamide Derivatives and Their Potential Relevance to this compound
Influencing FactorGeneral Observations in BenzamidesPotential Impact on this compound
Hydrogen BondingFormation of robust N-H···O dimers and catemers is common and directs crystal packing. acs.orgacs.orgExpected to form strong intermolecular hydrogen bonds, influencing crystal stability and morphology.
Fluorine SubstitutionCan alter packing motifs and suppress disorder, leading to different polymorphs compared to non-fluorinated analogs. acs.orgnih.govThe 4-fluoro substituent is likely to participate in weak interactions and influence the overall crystal architecture.
Conformational FlexibilityAlkyl and cycloalkyl groups can adopt different conformations, leading to conformational polymorphism. nih.govThe cyclopentyl ring's puckering can lead to different packing arrangements and potentially different polymorphs.
Crystallization ConditionsSolvent, temperature, and cooling rate can significantly affect the resulting polymorphic form. researchgate.netVarying these conditions during crystallization could yield different solid forms of the compound.

Computational and Theoretical Chemistry of N Cyclopentyl 4 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and its influence on molecular geometry and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.comkashanu.ac.ir It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. kashanu.ac.ir This approach is computationally more tractable than traditional wave function-based methods, making it suitable for a wide range of chemical systems. tjnpr.org

For N-cyclopentyl-4-fluorobenzamide, DFT calculations can be employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations would typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic environment. niscpr.res.inbiokeanos.com The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Key insights from a DFT study on this compound would include the distribution of electron density, highlighting the electronegative fluorine and oxygen atoms and the relatively electron-rich aromatic ring. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. biokeanos.com For instance, the area around the carbonyl oxygen would be expected to show a negative potential, while the amide proton would exhibit a positive potential.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
C-N (amide)~1.36 Å
C-F~1.35 Å
N-H~1.01 Å
Bond AngleO=C-N~122°
C-N-H~120°
Dihedral AngleC-C-N-C (amide plane)~180°

Note: The data in this table is illustrative and represents typical values for similar chemical moieties. Actual calculated values would require a specific DFT study on this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. uni.lu For a flexible molecule like this compound, which has rotatable bonds connecting the cyclopentyl ring and the benzamide (B126) group, numerous conformations are possible. nih.gov Understanding the relative energies of these conformers is crucial, as the lowest energy conformations are the most populated at equilibrium and are often the biologically active ones. peerj.com

The potential energy surface (PES) or energy landscape describes the energy of a molecule as a function of its geometry. igi-global.com Computational methods can be used to explore this landscape and identify the stable conformers, which correspond to local minima on the PES. peerj.com For this compound, the key dihedral angles to consider would be the one between the cyclopentyl ring and the amide nitrogen, and the one between the phenyl ring and the carbonyl group.

A systematic search or a more sophisticated method like the Monte Carlo or molecular dynamics-based approaches can be used to generate a multitude of conformations. nih.govconflex.net The energy of each conformation is then calculated, typically using a quantum mechanical method like DFT, to identify the most stable structures. The results of such an analysis would likely show that planar or near-planar arrangements of the benzamide moiety are favored due to resonance stabilization, while the orientation of the cyclopentyl group will be influenced by steric hindrance.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. This can be invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed within a DFT framework for this purpose. researchgate.net The calculated chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov For this compound, one would expect the aromatic protons and carbons to have distinct shifts influenced by the electron-withdrawing fluorine atom. The protons and carbons of the cyclopentyl ring would also have characteristic chemical shifts.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared with an experimental IR spectrum. biokeanos.com The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. ualberta.ca For this compound, characteristic vibrational modes would include the N-H stretch, the C=O stretch of the amide, C-F stretching, and various vibrations associated with the aromatic and cyclopentyl rings. niscpr.res.in

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Spectroscopic ParameterFunctional Group/AtomPredicted Value
IR Frequency (cm⁻¹)N-H stretch~3300-3400
C=O stretch~1650-1680
C-F stretch~1200-1250
¹H NMR Chemical Shift (ppm)Aromatic Protons~7.0-8.0
N-H Proton~8.0-9.0
Cyclopentyl Protons~1.5-2.0
¹³C NMR Chemical Shift (ppm)Carbonyl Carbon~165-170
Aromatic Carbons~115-165
Cyclopentyl Carbons~25-55

Note: The data in this table is illustrative and represents typical values for the respective functional groups. Precise predictions would require specific calculations for this compound.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. unair.ac.id By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational dynamics. googleapis.com

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then track the trajectory of each atom over a period of nanoseconds or even microseconds. bohrium.com The resulting trajectory can be analyzed to understand the molecule's conformational flexibility, identify the most populated conformational states, and observe transitions between them. This information is particularly valuable for understanding how the molecule might adapt its shape to bind to a biological target. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govleidenuniv.nl QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds to improve their potency and reduce side effects. unair.ac.id

A QSAR study involving this compound would require a dataset of structurally related benzamide derivatives with their experimentally measured biological activities. igi-global.com For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the biological activity. kashanu.ac.ir The resulting QSAR equation can then be used to predict the activity of new benzamide derivatives, including other analogs of this compound. A robust QSAR model can guide the synthesis of new compounds with potentially enhanced biological activity.

Table 3: Example of Descriptors Used in a QSAR Study of Benzamide Derivatives

Descriptor ClassExample DescriptorsRelevance to Biological Activity
ElectronicDipole Moment, Partial ChargesGoverns electrostatic interactions with the target.
StericMolecular Weight, Molar RefractivityRelates to the size and shape of the molecule and its fit within a binding site.
HydrophobicLogPInfluences the molecule's ability to cross cell membranes and its binding to hydrophobic pockets.
TopologicalWiener Index, Kier & Hall IndicesEncodes information about molecular branching and connectivity.

Note: The descriptors listed are examples of those that could be used in a QSAR study of benzamide derivatives.

Pharmacophore Modeling and Ligand-Based Drug Design (excluding clinical applications)

Pharmacophore modeling is a crucial technique in ligand-based drug design, which aims to identify novel, biologically active compounds by studying molecules known to interact with a specific biological target. nih.govgardp.org This approach is particularly valuable when the three-dimensional structure of the target is unknown. nih.gov The fundamental principle is that molecules with similar structural or physicochemical properties are likely to exhibit similar biological activities. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups. d-nb.infonih.gov By creating a pharmacophore model based on a set of known active ligands, it is possible to screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. d-nb.infoescholarship.org

For a compound like this compound, a pharmacophore model would be constructed by identifying its key chemical features. These would likely include:

An aromatic ring (the fluorophenyl group).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the amide nitrogen).

A hydrophobic feature (the cyclopentyl group).

A halogen bond donor (the fluorine atom). nih.gov

The process of ligand-based drug design using this pharmacophore would involve several steps:

Conformational Analysis: Determining the possible three-dimensional shapes (conformations) of this compound and other known active molecules.

Pharmacophore Generation: Aligning the active molecules and identifying the common chemical features and their spatial relationships to create the pharmacophore model. d-nb.info

Virtual Screening: Using the pharmacophore model as a filter to search through databases of chemical compounds to find molecules that match the required features. d-nb.infoscispace.com

Hit Identification and Optimization: The identified "hits" from the virtual screening are then synthesized and tested for biological activity. Further computational analysis, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be used to refine the model and guide the optimization of the lead compounds. nih.gov

It's important to note that the success of ligand-based drug design heavily relies on the quality and diversity of the initial set of active compounds used to build the pharmacophore model.

Reaction Mechanism Studies through Computational Approaches

Transition State Analysis of Key Synthetic Steps

The synthesis of this compound typically involves the formation of an amide bond between a 4-fluorobenzoyl derivative and cyclopentylamine (B150401). A common method is the reaction of 4-fluorobenzoyl chloride with cyclopentylamine.

Computational chemistry provides powerful tools to investigate the mechanisms of such reactions by calculating the energies of reactants, intermediates, transition states, and products. Transition state theory is a fundamental concept in this analysis, where the rate of a reaction is determined by the energy of the transition state, which is the highest energy point along the reaction pathway. numberanalytics.com

For the amidation reaction, a key synthetic step, computational methods like Density Functional Theory (DFT) can be used to model the reaction pathway. The analysis would focus on identifying the transition state structure for the nucleophilic attack of the cyclopentylamine nitrogen on the carbonyl carbon of 4-fluorobenzoyl chloride.

Key aspects of the transition state analysis would include:

Geometry: Determining the bond lengths and angles of the atoms in the transition state. For instance, the forming N-C bond and the breaking C-Cl bond would be partially formed and broken, respectively.

Energy Barrier: Calculating the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. numberanalytics.com

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (the path from reactants to products).

By analyzing the transition state, chemists can gain insights into the factors that influence the reaction rate and selectivity. For example, the electronic effects of the fluorine substituent on the benzoyl ring and the steric hindrance of the cyclopentyl group can be computationally evaluated to understand their impact on the activation energy.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. wikipedia.orgchemrxiv.orgrsc.org Solvents can influence reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.comcatalysis.blog In the synthesis of this compound, the solvent can play a crucial role in the amidation step.

Computational approaches to studying solvent effects can be broadly categorized into two types:

Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant. chemrxiv.org They are computationally efficient and can provide a good qualitative understanding of how solvent polarity affects the reaction. For instance, a polar solvent would be expected to stabilize a charged or polar transition state more than a nonpolar solvent, potentially accelerating the reaction. numberanalytics.com

Explicit Solvation Models: These models include individual solvent molecules in the calculation. While computationally more demanding, they can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding between the solvent and the reactants or transition state. rsc.org

For the reaction between 4-fluorobenzoyl chloride and cyclopentylamine, a computational study of solvent effects might reveal the following:

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran): These solvents are often used for this type of reaction. They can solvate the polar transition state to some extent without strongly interacting with the reactants.

Polar Protic Solvents (e.g., Alcohols): These solvents can form hydrogen bonds with both the amine reactant and the carbonyl oxygen of the acyl chloride, potentially affecting their reactivity. They can also stabilize the leaving group (chloride ion).

Nonpolar Solvents (e.g., Hexane): Reactions in nonpolar solvents are generally slower if the transition state is more polar than the reactants.

By calculating the reaction energy profile in different solvents, chemists can predict which solvent will provide the optimal conditions for the synthesis of this compound.

Analysis of Non-Covalent Interactions

Non-covalent interactions are weak chemical interactions that play a crucial role in the structure, stability, and function of molecules. escholarship.orglibretexts.org For this compound, understanding these interactions is important for predicting its physical properties and its interactions with biological targets.

Hydrogen Bonding Networks

Hydrogen bonds are a specific type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. libretexts.orgmdpi.com In this compound, the amide group is a key participant in hydrogen bonding.

Hydrogen Bond Donor: The N-H group of the amide can act as a hydrogen bond donor.

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the amide is a strong hydrogen bond acceptor.

In the solid state, this compound molecules are likely to form intermolecular hydrogen bonds with each other, creating a network that contributes to the stability of the crystal lattice. evitachem.com These hydrogen bonds can form chains or more complex three-dimensional structures. rsc.orguni-bayreuth.de

Computational methods can be used to analyze these hydrogen bonding networks by:

Predicting Crystal Structures: Identifying the most stable arrangement of molecules in the solid state.

Calculating Hydrogen Bond Energies: Quantifying the strength of the individual hydrogen bonds.

Analyzing Geometry: Determining the distances and angles of the hydrogen bonds, which provide insight into their strength and directionality. uni-bayreuth.de

The presence and strength of hydrogen bonding networks can influence properties such as melting point, solubility, and crystal packing.

π-π Stacking and Hydrophobic Interactions

π-π Stacking: This interaction occurs between aromatic rings. In this compound, the fluorophenyl ring can participate in π-π stacking interactions with the aromatic rings of neighboring molecules. researchgate.netwikipedia.org These interactions can be arranged in a face-to-face or edge-to-face manner. nih.gov The electron-withdrawing fluorine atom can influence the electronic nature of the aromatic ring and thus the strength and geometry of the π-π stacking. researchgate.net

Hydrophobic Interactions: These interactions arise from the tendency of nonpolar groups to aggregate in an aqueous environment to minimize their contact with water molecules. basicmedicalkey.comnih.gov The cyclopentyl group in this compound is a nonpolar, hydrophobic moiety. In a biological context, this hydrophobic group can interact with hydrophobic pockets in a protein or receptor. mdpi.com

Computational analysis of these interactions can involve:

Molecular Dynamics Simulations: Simulating the behavior of multiple this compound molecules over time to observe how they interact and aggregate.

Quantum Chemical Calculations: Calculating the interaction energies between pairs of molecules in different orientations to determine the preferred geometries for π-π stacking.

Surface Analysis: Mapping the hydrophobic and hydrophilic regions on the molecular surface to predict how the molecule will interact with its environment.

Pharmacological and Biological Research Aspects: Mechanistic Investigations

Identification and Characterization of Molecular Targets

The initial step in characterizing a compound like N-cyclopentyl-4-fluorobenzamide involves identifying its molecular targets. This process is crucial for understanding its potential therapeutic effects and mechanism of action.

Receptor Binding Studies and Antagonism/Agonism Mechanisms (e.g., Histamine H1 Receptor)

Receptor binding assays are fundamental in determining if a compound interacts with a specific receptor. For the Histamine H1 (H1R) receptor, a G-protein-coupled receptor involved in allergic reactions and central nervous system functions, these studies would measure the affinity of this compound for the receptor. This is typically done using radioligand binding assays where the compound competes with a known radioactive ligand for the receptor binding site.

Following the determination of binding affinity, functional assays are employed to classify the compound as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity). For H1R, this could involve measuring downstream signaling events, such as the activation of phospholipase C and the subsequent increase in intracellular calcium. Currently, no published studies document the binding affinity or functional activity of this compound at the Histamine H1 receptor.

Enzyme Inhibition Mechanisms (e.g., COX-1/COX-2, α-glucosidase, PTP1B, AAK1, HIV Reverse Transcriptase)

Enzyme inhibition is a common mechanism for drug action. Investigating whether this compound inhibits key enzymes is a standard part of its pharmacological profiling.

Cyclooxygenase-1/Cyclooxygenase-2 (COX-1/COX-2): These enzymes are central to the inflammatory pathway, converting arachidonic acid to prostaglandins. Inhibition assays would measure the compound's ability to block the activity of each isoform, determining its potency and selectivity (preferential inhibition of COX-2 over COX-1). Such selectivity is a key feature of modern nonsteroidal anti-inflammatory drugs (NSAIDs). There is no specific data on this compound's activity against COX-1 or COX-2.

α-Glucosidase: This enzyme, located in the small intestine, breaks down carbohydrates into glucose. Inhibitors of α-glucosidase are used to manage type 2 diabetes by delaying carbohydrate absorption. In vitro assays would quantify the concentration of this compound required to inhibit 50% of the enzyme's activity (IC50). While related heterocyclic compounds have been explored as α-glucosidase inhibitors, data for this compound is absent.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for diabetes and obesity treatments. Inhibition studies would involve measuring the enzymatic dephosphorylation of a substrate in the presence of the compound. Kinetic analyses can further elucidate the type of inhibition (e.g., competitive, non-competitive). No such studies have been published for this compound.

Adaptor-Associated Kinase 1 (AAK1): AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis and has been identified as a potential target for treating neuropathic pain. Inhibition assays would measure the kinase activity, typically through phosphorylation of a substrate. Despite the investigation of various heterocyclic compounds as AAK1 inhibitors, a direct link to this compound has not been established in the literature.

HIV Reverse Transcriptase (HIV RT): This viral enzyme is crucial for HIV replication and is a major target for antiretroviral drugs. Inhibition assays test a compound's ability to block the synthesis of DNA from an RNA template. There is no evidence to suggest that this compound has been evaluated as an HIV RT inhibitor.

Protein-Ligand Interaction Dynamics (e.g., binding pockets, active sites)

Once a compound is shown to bind to a target, computational and experimental methods are used to understand the specifics of the interaction. Molecular docking and X-ray crystallography can reveal how the ligand fits into the binding pocket of the protein, identifying key amino acid residues involved in the interaction through forces like hydrogen bonds or hydrophobic interactions. This structural information is vital for structure-activity relationship (SAR) studies and for optimizing the compound's affinity and selectivity. As no primary molecular targets have been confirmed for this compound, no studies on its protein-ligand interaction dynamics are available.

In Vitro Biological Activity Profiling (Mechanistic Focus)

Anti-inflammatory Mechanism Studies in Cellular or Biochemical Assays

To investigate potential anti-inflammatory effects at a cellular level, assays using cells like macrophages (e.g., RAW264.7) are common. These cells can be stimulated with an inflammatory agent like lipopolysaccharide (LPS), and the ability of a compound to reduce the production of pro-inflammatory mediators (e.g., TNF-α, IL-6, nitric oxide) is measured. Biochemical assays could directly measure the inhibition of enzymes like COX-2 in a cellular context. No such mechanistic studies on inflammation have been published for this compound.

Analgesic Mechanism Investigations in Receptor/Enzyme Assays

The potential analgesic (pain-relieving) mechanisms of a compound are often linked to its interaction with specific receptors and enzymes involved in pain signaling. For instance, inhibition of the AAK1 enzyme has been proposed as a novel mechanism for treating neuropathic pain. Therefore, enzyme assays showing potent AAK1 inhibition by this compound would provide a mechanistic basis for potential analgesic activity. As of now, such experimental data for this compound is not available.

Antiviral Mechanism of Action (e.g., HBV capsid assembly effectors)

The primary antiviral mechanism investigated for benzamide (B126) derivatives, including those structurally related to this compound, is the disruption of viral capsid assembly, particularly in the context of the Hepatitis B Virus (HBV). These compounds function as Capsid Assembly Modulators (CAMs), a promising class of antiviral agents that target the HBV core protein (HBcAg). biorxiv.orgapub.kr

The HBV life cycle is critically dependent on the proper assembly of its nucleocapsid, which is composed of HBcAg protein dimers. mdpi.comresearchgate.net This capsid is essential for protecting the viral genome (pregenomic RNA or pgRNA), facilitating reverse transcription, and ensuring the intracellular trafficking and stability of the virus. apub.krnih.gov CAMs interfere with this process by binding to the core protein, often at the interface between dimers, inducing faulty assembly. biorxiv.orgnih.gov This can either lead to the formation of empty, non-functional capsids or misdirect assembly into aberrant, non-capsid structures, ultimately inhibiting viral replication and the formation of new covalently closed circular DNA (cccDNA), the template for viral persistence. biorxiv.orgapub.kr

Research into sulfamoylbenzamide derivatives, which share the core benzamide structure, has provided specific insights into this mechanism. A study identified a cyclopentyl sulfonamide analog as a potent anti-HBV agent with an EC50 of 0.8 ± 0.2 μM. nih.gov This highlights the effectiveness of the cyclopentyl group in this class of compounds. Molecular modeling of related CAMs suggests that they bind within a pocket at the interface of two HBcAg proteins, disrupting the normal protein-protein interactions required for correct capsid formation. nih.gov

Anticancer and Antitubercular Mechanistic Studies in Cell Lines

Anticancer Research: Mechanistic studies on benzamide derivatives suggest their potential as anticancer agents through the modulation of key cellular pathways. While direct studies on this compound are limited, research on close analogs indicates that these compounds can inhibit the proliferation of various cancer cell lines. The proposed mechanisms often involve the inhibition of specific enzymes or modulation of receptors that are critical for cancer cell growth and survival. For instance, certain fluorophenyl-containing compounds have demonstrated significant antiproliferative activity against breast (MCF-7) and colon (HT-29) cancer cell lines. mdpi.com The interaction of such compounds with their biological targets is thought to interfere with essential signaling pathways, leading to a dose-dependent inhibition of cell growth. Some hydroxylated xanthones, another class of compounds, have been shown to exert their anticancer effects by interacting with Topoisomerase II, an enzyme crucial for DNA replication in cancer cells. japsonline.com

Antitubercular Research: In the context of tuberculosis, derivatives of this compound have shown significant promise. Studies on a series of m-amidophenol derivatives revealed potent activity against Mycobacterium tuberculosis (Mtb). nih.gov The mechanism appears to be linked to the lipophilicity and size of the substituent on the amide nitrogen. A clear structure-activity relationship was observed where increasing the lipophilicity with groups like cyclopentyl and cyclohexyl significantly enhanced the inhibitory activity against the Mtb H37Ra strain. nih.gov Specifically, a compound featuring a cyclopentyl group exhibited a minimum inhibitory concentration (MIC) of 1.25 μg/mL. nih.gov These findings suggest the presence of a specific hydrophobic pocket in the molecular target within Mtb that can optimally accommodate a cyclopentyl or cyclohexyl group, leading to potent inhibition. nih.gov While the exact enzyme target is still under investigation, this hydrophobic binding is a key mechanistic feature. nih.gov Modern antitubercular drug discovery focuses on novel targets such as the ClpP1P2 proteolytic complex and various enzymes involved in cell wall biosynthesis or energy metabolism. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. gardp.org For this compound and its analogs, SAR studies have provided critical insights into the roles of the cyclopentyl moiety, the fluorine atom, and the central benzamide core.

Influence of Cyclopentyl Moiety Modifications on Biological Activity

The cyclopentyl group plays a significant role in the biological activity of these compounds by providing a combination of lipophilicity and conformational rigidity. This can enhance binding specificity and optimize interactions with the biological target.

In antitubercular agents, the influence of the N-alkyl substituent is particularly pronounced. SAR studies demonstrate a clear dependency on the size and lipophilicity of this group for activity against M. tuberculosis. nih.gov

Table 1: Antitubercular Activity of N-substituted m-Amidophenol Derivatives

N-Substituent (R group) MIC (μg/mL) vs. Mtb H37Ra
Acetyl >40
Isopropyl 5
Cyclopropyl 5
tert-Butyl 1.25
Cyclopentyl 1.25
Cyclohexyl 1.25
4-ethyl-cyclohexyl 2.5
Adamantanyl >40

Data sourced from a study on m-amidophenol derivatives. nih.gov

As the table shows, small polar groups result in no activity, while increasing the lipophilicity with groups like cyclopentyl leads to a significant improvement in potency. nih.gov However, excessively bulky substituents lead to a loss of activity, indicating an optimal size for the hydrophobic binding pocket of the target enzyme. nih.gov

Similarly, in the context of anti-HBV activity, sulfamoylbenzamide derivatives with cycloalkyl groups, such as cyclopentyl, were found to be the most potent compared to analogs with benzyl (B1604629) or amino acid substitutions. nih.gov

Impact of Fluorination on Target Binding and Selectivity

Fluorine substitution is a widely used strategy in drug design to enhance pharmacological properties. mdpi.com The introduction of a fluorine atom can profoundly affect a molecule's potency, metabolic stability, lipophilicity, and binding interactions. mdpi.comnih.gov The highly polar carbon-fluorine (C-F) bond can participate in dipole-dipole interactions and form hydrogen bonds, which can strengthen the binding of a ligand to its target protein. chim.it

In benzamide derivatives, fluorine substitution has been shown to enhance metabolic stability and binding affinity. The presence of fluorine at the 4-position of the benzamide ring, as in this compound, can improve π-stacking interactions within the binding site of a target. Enhanced potency due to fluorination can allow for the use of lower drug concentrations, which may in turn reduce off-target activity and potential toxicity. nih.gov Furthermore, strategic fluorination can improve selectivity, for example, by enabling a compound to better differentiate between cancer cells and healthy cells or between different enzyme isoforms. nih.gov

Benzamide Core Modifications and Their Mechanistic Implications

The central benzamide core is a critical structural scaffold for these compounds, with the amide bond itself and the substitution pattern on the phenyl ring being crucial for biological activity. Modifications to this core can have significant mechanistic consequences.

Likewise, changes to the substituents on the phenyl ring alter the electronic and steric properties of the molecule, which can drastically affect target binding. The 4-fluoro substituent in this compound contributes to the specific electronic profile of the ring. Moving or changing this substituent would directly impact the interactions with the target protein, potentially altering potency and selectivity. mdpi.com These studies underscore that the benzamide core is not merely a passive linker but an active contributor to the molecule's pharmacological profile through its specific orientation and substitution pattern. nih.gov

Applications in Chemical Synthesis and Functional Materials

N-Cyclopentyl-4-fluorobenzamide as a Synthetic Building Block

As a synthetic intermediate, this compound offers reactive sites that can be exploited for the construction of more elaborate molecular architectures. The presence of the fluorine atom, the amide bond, and the cyclopentyl group provides a versatile platform for synthetic transformations.

This compound has been identified as a reactant in methodologies aimed at the synthesis of polysubstituted pyrimidines. thieme-connect.com Pyrimidine (B1678525) cores are of significant interest as they are present in a wide array of natural products, pharmaceuticals, and functional materials. thieme-connect.com

In a study focused on the electrophilic activation of amides for pyrimidine synthesis, this compound was synthesized and characterized as a potential precursor. thieme-connect.com The research detailed a three-component reaction involving two secondary amides and an alkyne under electrophilic activation to form the pyrimidine ring. thieme-connect.com While the study provides a general methodology and showcases the synthesis of various pyrimidines from different amides, it establishes this compound as a suitable building block for such transformations. The synthesis of this compound was achieved with a high yield, and its spectroscopic data were thoroughly characterized, underscoring its stability and availability for further synthetic applications. thieme-connect.com

Table 1: Synthesis and Characterization of this compound

Parameter Value Reference
Yield 96% thieme-connect.com
Melting Point 133–135 °C thieme-connect.com
Appearance Light-yellow solid thieme-connect.com
IR (neat, cm⁻¹) 3277, 3077, 2957, 2870, 1628, 1602, 1543, 1501, 1364, 1324, 1289, 1160, 1099, 1015, 850, 768 thieme-connect.com
¹H NMR (700 MHz, CDCl₃) δ (ppm) 7.78–7.71 (m, 2 H), 7.12–7.04 (m, 2 H), 6.02 (s, 1 H), 4.42–4.33 (m, 1 H), 2.13–2.05 (m, 2 H), 1.75–1.62 (m, 4 H), 1.53–1.44 (m, 2 H) thieme-connect.com
¹³C NMR (176 MHz, CDCl₃) δ (ppm) 165.8 (d, J = 140.4 Hz), 164.0, 131.2 (d, J = 2.6 Hz), 129.3 (d, J = 8.9 Hz), 115.6 (d, J = 21.9 Hz), 51.9, 33.4, 23.9 thieme-connect.com
HRMS (ESI+) m/z [M + Na]⁺ calcd for C₁₂H₁₄FNNaO: 230.0952; found: 230.0956 thieme-connect.com

The structural motifs within this compound make it a potential intermediate for the synthesis of various complex heterocyclic systems, which are key components in many biologically active compounds. nih.govmdpi.comuomus.edu.iq The reactivity of the fluoro-substituted benzene (B151609) ring, particularly via nucleophilic aromatic substitution of the fluorine atom, opens pathways to fused heterocyclic structures.

For instance, research on the synthesis of 1,4-benzoxazepin-5(4H)-ones demonstrates a strategy where ortho-fluorobenzamides react with 2-propyn-1-ol. nih.gov This reaction proceeds through a C–F nucleophilic substitution to form an ortho-[(2-propynyl)oxy]benzamide intermediate, which then undergoes intramolecular hydroamidation to yield the seven-membered benzo-fused heterocycle. nih.gov By analogy, this compound could potentially be utilized in similar synthetic strategies to generate novel and complex heterocyclic frameworks. The cyclopentyl group in such a case would introduce a three-dimensional feature to the resulting heterocyclic system, a desirable trait in medicinal chemistry.

Role in Fragment-Based Drug Discovery (Methodological Aspects)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. beilstein-journals.orgnih.gov This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. The benzamide (B126) scaffold is a common feature in many bioactive molecules, and its incorporation into fragment libraries is of significant interest.

The design of fragment libraries is crucial for the success of FBDD campaigns. There is a growing emphasis on the inclusion of three-dimensional (3D) fragments to explore a wider range of chemical space and to improve the physicochemical properties of potential drug candidates. This compound, with its non-planar cyclopentyl group, represents a simple yet effective 3D fragment. The synthesis of libraries of such fragments allows for the exploration of how the 3D shape influences binding affinity and selectivity. The cyclopentyl moiety provides a rigid scaffold that can project substituents into specific vectors in 3D space, which is a key aspect in the design of potent and selective inhibitors.

The conformational flexibility of a fragment can significantly impact its binding to a target protein. nih.govmanchester.ac.uk Computational methods are often employed to analyze the conformational space of molecules in a fragment library. nih.govnih.govmanchester.ac.uk For a molecule like this compound, conformational analysis would focus on the rotational barrier around the amide bond and the puckering of the cyclopentyl ring. Understanding the preferred conformations is essential for predicting how the fragment will interact with a binding site. The fluorine atom can also serve as a useful probe in ¹⁹F NMR screening, a technique often used in FBDD to detect fragment binding. google.com The evaluation of the shape and conformational preferences of benzamide-containing fragments helps in the rational design of larger, more potent molecules by guiding the direction of fragment elaboration.

Potential in Material Science and Supramolecular Chemistry

The self-assembly properties of molecules are central to the fields of material science and supramolecular chemistry. beilstein-journals.orgsioc-journal.cn The amide group in this compound is capable of forming strong hydrogen bonds, a key interaction in the formation of ordered supramolecular structures.

The interplay of hydrogen bonding from the amide, potential π-π stacking from the fluorobenzene (B45895) ring, and the steric influence of the cyclopentyl group could lead to the formation of well-defined supramolecular assemblies such as tapes, sheets, or more complex architectures. While specific studies on the material science applications of this compound are not yet prevalent in the literature, the fundamental structural elements suggest its potential as a building block for functional materials. For instance, the incorporation of such a molecule into a polymer chain could influence the bulk properties of the material due to specific intermolecular interactions. The field of supramolecular chemistry actively explores how molecules with such features can be programmed to self-assemble into materials with novel optical, electronic, or mechanical properties.

Non-Covalent Interactions for Self-Assembly

The self-assembly of this compound is primarily governed by a network of hydrogen bonds and other weak intermolecular forces. The presence of a hydrogen bond donor (the N-H group of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygen and the fluorine atom) allows for the formation of robust supramolecular structures.

Hydrogen Bonding: The most significant non-covalent interaction driving the self-assembly of this compound is the classical N−H···O=C hydrogen bond. This interaction is a well-established and highly directional force that leads to the formation of predictable one-dimensional chains or tapes of molecules. In the crystalline state, these chains are a common motif among primary and secondary amides.

The Role of Fluorine: The fluorine atom attached to the benzamide ring introduces additional possibilities for non-covalent interactions that can further stabilize the crystal lattice. While organically bound fluorine is generally considered a weak hydrogen bond acceptor, its involvement in C−H···F interactions has been a subject of considerable research. chem960.com In the context of this compound, the cyclopentyl C-H groups and the aromatic C-H groups can act as donors for such interactions. The acidity of these hydrogen atoms can be enhanced by the presence of the electronegative fluorine atom on the benzoyl moiety, thereby increasing the likelihood of these weak hydrogen bonds forming. chem960.comthieme-connect.com

Synthesis and Investigation of N Cyclopentyl 4 Fluorobenzamide Derivatives and Analogues

Design Principles for N-Cyclopentyl-4-fluorobenzamide Analogues

The design of novel analogues of this compound is a meticulous process, relying on established principles of medicinal chemistry to optimize molecular interactions with biological targets.

Rational Design Based on Structure-Activity Relationships

Structure-activity relationship (SAR) studies are fundamental to the rational design of this compound analogues. These studies systematically alter different parts of the molecule to understand how these changes affect its biological activity. For instance, the cyclopentyl group provides a rigid, lipophilic substituent that can play a significant role in how the molecule binds to its target. The fluorine atom on the benzamide (B126) ring is another critical feature, as its position can significantly influence the compound's properties. For example, in some quinazolinamine series, a fluorine at the 2' or 3' position of a phenyl group led to better activity compared to a fluorine at the 4' position. mdpi.com

Bioisosteric Replacements of the Cyclopentyl and Fluorophenyl Moieties

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. nih.govdrughunter.com This principle is actively applied to the design of this compound analogues.

For the N-cyclopentyl moiety, potential bioisosteric replacements could include other cyclic or acyclic alkyl groups. For example, replacing a cyclobutyl group with a cyclopentyl unit has been shown to maintain high activity in certain thiohydantoin androgen receptor antagonists. scispace.com The choice of replacement depends on the specific interactions the cyclopentyl group makes with its biological target and the desired physicochemical properties of the new analogue.

The 4-fluorophenyl group also presents opportunities for bioisosteric replacement. The fluorine atom can be moved to other positions on the phenyl ring or replaced with other halogens or small electron-withdrawing groups to fine-tune the electronic properties and potential for hydrogen bonding. sci-hub.secambridgemedchemconsulting.com For example, the trifluoromethyl group is a common bioisostere for other groups. cambridgemedchemconsulting.com Furthermore, the entire phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as pyridyl or thiophene (B33073) rings, to explore different binding interactions. cambridgemedchemconsulting.com The difluoromethyl (CF2H) group is another recognized bioisostere for alcohol, thiol, or amine groups due to its ability to act as a hydrogen bond donor. rsc.org

Synthetic Strategies for Key Derivatives

The synthesis of this compound derivatives involves a variety of established and innovative chemical reactions, allowing for precise modifications to different parts of the molecule.

Modifications on the Benzamide Phenyl Ring (e.g., 4-cyano, 2-fluoro substitutions)

Modifications to the benzamide phenyl ring are a common strategy to create derivatives with altered properties. The introduction of substituents like cyano (CN) or additional fluorine atoms can significantly impact the electronic nature and binding interactions of the molecule. For instance, the synthesis of N-(1-cyanocyclopentyl)-4-fluorobenzamide can be achieved through the amidation of 4-fluorobenzoyl chloride with 1-aminocyclopentanecarbonitrile.

The position of the fluorine atom on the benzamide ring is also a key variable. The synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide, for example, involves the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline. mdpi.com The introduction of a cyano group, often used as a bioisostere, can also be a strategic modification. nih.gov For instance, a nitrile moiety at the 3-position of a heterocycle dramatically increased the potency of a particular inhibitor. nih.gov

Alterations to the N-Cyclopentyl Substituent

The N-cyclopentyl group is another key site for modification. Synthetic strategies can involve replacing the cyclopentyl ring with other cycloalkyl groups, such as a cyclohexyl group, to assess the impact of ring size on activity. The synthesis of N-cyclohexyl-3-bromo-4-fluorobenzamide, for example, typically involves reacting 3-bromo-4-fluorobenzoic acid with cyclohexylamine (B46788) in the presence of a coupling agent.

Further alterations can include introducing substituents onto the cyclopentyl ring itself or replacing it with more complex cyclic or heterocyclic systems. For example, the synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide derivatives has been explored. evitachem.com These modifications allow for a detailed exploration of the steric and electronic requirements of the N-substituent for optimal biological activity.

Hybrid Compounds Incorporating Other Pharmacophores

To enhance the therapeutic potential of this compound, researchers often create hybrid compounds by incorporating other known pharmacophores. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction.

This strategy involves linking the this compound scaffold to other biologically active moieties. For example, benzamide derivatives have been linked to other heterocyclic systems like pyrazoles or oxadiazoles. ontosight.aigoogle.com The synthesis of these hybrid compounds can involve multi-step reaction sequences. For instance, a key intermediate could be reacted with various primary and secondary amines, amino acids, or sulfonamides to generate a library of structurally diverse analogues. nih.gov This approach has been used to create hybrids of quinazolinone with 1,2,3-triazoles, which have shown inhibitory activity against α-glucosidase. mdpi.com The goal of creating such hybrids is to combine the favorable properties of the parent molecules to achieve synergistic effects, improved potency, or a dual-mode of action. researchgate.net

Comparative Mechanistic Studies of Derivatives

The therapeutic potential and biological activity of this compound and its derivatives are not uniform, varying significantly with structural modifications. These variations arise from the differential ways in which analogues of the parent compound interact with and modulate biological targets. Understanding these nuances is critical for the rational design of compounds with improved potency and selectivity.

Differential Target Modulation by Analogues

The this compound scaffold has been incorporated into a variety of molecules that interact with a diverse range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. The specific nature of the substitutions on both the benzamide and the cyclopentyl moieties dictates the primary molecular target and the mode of interaction.

For instance, derivatives of this compound have been investigated as modulators of serotonin (B10506) (5-HT) receptors, which are implicated in a variety of neurological processes. Analogues where the core structure is incorporated into more complex heterocyclic systems have shown affinity for different 5-HT receptor subtypes. For example, certain pyrrolo[3,2-b]pyridine derivatives bearing a 4-fluorobenzamide (B1200420) group at the C-5 position exhibit high affinity and selectivity for the 5-HT1F receptor. acs.org The interaction with these receptors can inhibit processes like dural plasma protein extravasation, a key event in neurogenic inflammation and migraine. acs.org

In the field of oncology, particularly for castration-resistant prostate cancer, thiohydantoin analogues incorporating a substituted benzamide moiety have been developed as androgen receptor (AR) antagonists. nih.govucla.edu The 3-fluoro-N-methylbenzamide analogue, RD162, demonstrated not only potent AR antagonism with an IC50 of 122 nM but also a favorable pharmacokinetic profile. ucla.edu The activity of these compounds is attributed to their ability to bind to the AR and inhibit its function, a key pathway for prostate cancer cell growth. nih.gov

Furthermore, variations of the benzamide structure have been explored as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade. acs.org Novel benzimidazole (B57391) derivatives incorporating a fluorobenzamide tail have shown potent and selective inhibition of mPGES-1, with IC50 values in the low nanomolar range, without significantly affecting cyclooxygenase (COX) enzymes. acs.org This selective modulation is crucial for achieving anti-inflammatory effects while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

The following table summarizes the differential target modulation by various analogues.

Compound ClassTarget(s)Observed EffectReference(s)
Pyrrolo[3,2-b]pyridine-5-(4-fluorobenzamide) derivatives5-HT1F ReceptorHigh affinity and selectivity, inhibition of dural plasma protein extravasation. acs.org
Thiohydantoin-N-aryl-(fluorobenzamide) derivativesAndrogen Receptor (AR)Antagonism of AR, inhibition of prostate cancer cell growth. nih.govucla.edu
Benzimidazole-based fluorobenzamide derivativesMicrosomal Prostaglandin E2 Synthase-1 (mPGES-1)Potent and selective inhibition of PGE2 production. acs.org
Sulfamoylbenzamide derivativesHepatitis B Virus (HBV) Capsid AssemblyInhibition of HBV replication. nih.gov

Elucidation of Specific Structural Features Governing Activity and Selectivity

The biological activity and target selectivity of this compound analogues are governed by specific structural features. Structure-activity relationship (SAR) studies have been instrumental in elucidating these relationships, guiding the optimization of lead compounds.

Influence of the Cycloalkyl Group: In the context of androgen receptor antagonists, the size of the cycloalkyl group attached to the amide nitrogen plays a significant role. While cyclobutyl and cyclopentyl analogues of thiohydantoins showed comparable and potent activity, increasing the ring size to six, seven, or eight members led to a slight decrease in activity. nih.gov This suggests that the size and conformation of the cycloalkyl group are important for optimal binding within the ligand-binding pocket of the androgen receptor. For sulfamoylbenzamide derivatives targeting HBV, the cyclopentyl-substituted analog was found to be the most active in one series. nih.gov

Impact of Substituents on the Benzamide Phenyl Ring: The position and nature of substituents on the fluorobenzamide ring are critical determinants of activity and selectivity.

Fluorine Position: A "fluorine screening" in a series of quinazolinamine-based compounds revealed that the position of the fluorine atom significantly impacts activity. nih.gov For instance, a fluorine at the 2' or 3' position of the phenyl group conferred better activity compared to the 4' position (as in 4-fluorobenzamide). nih.gov In another study on thiohydantoin AR antagonists, the 3-fluoroamide analogue (RD162) was found to have an excellent combination of high activity and a superior pharmacokinetic profile compared to other isomers. ucla.edu

Other Substituents: In the development of AR antagonists, the 4-position of the phenyl ring was found to tolerate a wide range of substituents, including cyano, nitro, and trifluoromethyl groups, without a significant loss of activity. nih.gov For m-amidophenol derivatives designed as antitubercular agents, a 3-chloro-4-fluoro substitution pattern on the benzamide moiety was part of the structure of active compounds. nih.gov

Role of the Amide and Linker Moiety: The core structure connecting the terminal rings is also a key modulator of activity. In one study, inversion of a sulfonamide group in a series of HBV inhibitors mostly preserved the potency, indicating some flexibility in the linker's orientation. nih.gov For 5-HT1F receptor agonists, SAR studies showed that C-5 amide substituents on a pyrrolo[3,2-b]pyridine core were preferred for superior affinity and selectivity. acs.org

The following table provides a summary of key structure-activity relationships.

Compound SeriesStructural ModificationImpact on Activity/SelectivityReference(s)
Thiohydantoin AR AntagonistsVarying N-cycloalkyl ring size (butyl, pentyl, hexyl, etc.)Cyclobutyl and cyclopentyl rings were optimal; larger rings decreased activity. nih.gov
Thiohydantoin AR AntagonistsIsomeric position of fluorine on the benzamide ring3-Fluoro isomer (RD162) showed superior activity and pharmacokinetics. ucla.edu
Quinazolinamine DerivativesIsomeric position of fluorine on the phenyl groupFluorine at the 2' or 3' position improved activity over the 4' position. nih.gov
Pyrrolopyridine 5-HT1F AgonistsC-5 substituent on the pyrrolopyridine coreAmide substituents were optimal for high affinity and selectivity. acs.org
Sulfamoylbenzamide HBV InhibitorsInversion of the sulfonamide groupPotency was largely maintained, with the cyclopentyl analog being most active. nih.gov

These examples underscore the principle that subtle changes in the molecular architecture of this compound analogues can lead to significant shifts in their biological profiles by altering their interaction with specific molecular targets.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating reagents that generate significant waste. nih.gov The future synthesis of N-cyclopentyl-4-fluorobenzamide from its precursors, 4-fluorobenzoic acid and cyclopentylamine (B150401), could pivot towards more sustainable and efficient methodologies, aligning with the principles of green chemistry.

Key Sustainable Approaches:

Mechanochemistry: This solvent-free approach utilizes mechanical force, such as ball milling, to drive chemical reactions. nih.govnih.gov It offers reduced waste, shorter reaction times, and milder conditions compared to conventional solution-phase synthesis. nih.gov The application of mechanochemical methods, potentially using coupling reagents like COMU or TCFH with a phosphate (B84403) salt additive, could provide a high-yielding and environmentally benign route to this compound. nih.govtandfonline.com

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters, enhancing safety and scalability. kent.ac.uk Amide bond formation in flow systems can be achieved using various methods, including the in-situ generation of acyl azides or the use of solid-supported reagents, which simplifies purification and improves space-time yields. kent.ac.uknih.govacs.org This technology could be adapted for the continuous production of this compound, proving advantageous for larger-scale syntheses.

Catalytic Direct Amidation: Eliminating the need for stoichiometric activators, catalytic methods represent a highly atom-economical approach. nih.gov Catalysts based on boric acid or ruthenium have been shown to facilitate the direct condensation of carboxylic acids and amines. google.comnih.gov Research into a bespoke catalyst for the direct coupling of 4-fluorobenzoic acid and cyclopentylamine could significantly enhance the sustainability of its synthesis.

Enzymatic Synthesis: Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and green alternative for amide bond formation. mdpi.com These reactions can be performed in safer, greener solvents, such as cyclopentyl methyl ether, and often require minimal product purification. mdpi.com

Table 1: Comparison of Conventional vs. Emerging Synthetic Methodologies for Amide Synthesis.
MethodologyKey AdvantagesPotential for this compound
MechanochemistrySolvent-free, reduced waste, rapid reaction rates. nih.govnih.govHigh potential for a clean, scalable, solid-state synthesis.
Flow ChemistryEnhanced safety, scalability, precise control, improved yields. kent.ac.ukresearchgate.netSuitable for continuous manufacturing and process optimization.
Catalytic Direct AmidationHigh atom economy, avoids stoichiometric activators. nih.govnih.govDevelopment of a specific catalyst would represent a major green chemistry advance.
Enzymatic SynthesisHigh selectivity, mild conditions, use of green solvents. mdpi.comOffers a biodegradable and highly specific synthetic route.

Advanced Computational Approaches for Structure-Based Design

Computational chemistry provides powerful tools for designing novel molecules with tailored properties and for understanding their interactions with biological targets. For this compound, these approaches can guide the development of new derivatives with enhanced or entirely new functionalities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzamide (B126) derivatives, QSAR models have been used to predict antimicrobial activity by correlating it with topological and shape descriptors. nih.gov A similar approach could be applied to this compound analogues to design molecules with optimized non-clinical properties, such as herbicidal or antifungal activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. nih.gov Docking studies on benzamide-based compounds have been instrumental in designing inhibitors for targets like histone deacetylases (HDACs) and carbonic anhydrases. nih.govnih.gov Applying molecular docking to this compound could help identify potential enzymatic targets and elucidate binding modes, thereby guiding the design of more potent and selective analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a target over time. For fluorinated benzoxazinones, MD simulations have been used alongside docking to investigate the binding mode with their target enzyme. nih.gov Such simulations could reveal key conformational changes and intermolecular interactions that stabilize the binding of this compound to a potential target, offering a more detailed understanding than static docking models.

Table 2: Application of Computational Tools in the Design of Benzamide Derivatives.
Computational MethodObjectivePotential Application to this compound
QSARPredict activity based on chemical structure. nih.govnih.govDesign of analogues with optimized properties for agrochemical or materials science applications.
Molecular DockingPredict binding orientation and affinity to a target. nih.govnih.govIdentification of novel biological targets and rational design of selective inhibitors.
Molecular DynamicsSimulate the dynamic behavior of the ligand-target complex. nih.govUnderstanding the stability and conformational dynamics of the binding interaction.

Discovery of Undiscovered Biological Mechanisms

While the existing biological activities of this compound are documented, the broader benzamide class of compounds interacts with a wide array of biological systems. Future research could uncover novel, non-clinical mechanisms of action for this specific molecule.

Preliminary studies on structurally related benzamides suggest several intriguing avenues for exploration:

Enzyme Inhibition: Benzamide derivatives are known to inhibit various enzymes. For example, they are key scaffolds for histone deacetylase (HDAC) inhibitors and carbonic anhydrase inhibitors. nih.govnih.gov Investigating the inhibitory potential of this compound against a broad panel of enzymes could reveal unexpected targets.

Modulation of Cellular Pathways: Certain N-aryl benzamides have been shown to modulate complex cellular processes like autophagy, a mechanism for cellular degradation and recycling. nih.gov Specifically, some compounds were found to reduce mTORC1 activity, increase basal autophagy, and disrupt autophagic flux under certain conditions. nih.gov Screening this compound for activity in such pathways could uncover roles in cellular homeostasis and signaling.

Antimicrobial and Antifungal Activity: The benzamide scaffold is present in various antimicrobial agents. smolecule.com Systematic screening of this compound against a diverse range of bacterial and fungal strains could identify potential applications in agricultural or materials preservation contexts.

Integration of this compound into Broader Chemical Syntheses

Beyond its intrinsic properties, this compound can serve as a valuable intermediate or building block in the synthesis of more complex chemical structures, particularly heterocyclic compounds. The amide functionality provides a reactive handle for various chemical transformations.

Synthesis of Fused Heterocycles: Benzamide derivatives are versatile precursors for constructing heterocyclic rings. For instance, benzamides can undergo palladium-catalyzed cyclization to form six-membered N-heterocycles. organic-chemistry.org Other synthetic routes starting from benzamide-based structures have been used to prepare fused ring systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govorganic-chemistry.orgtandfonline.comtriazines. nih.govacs.org this compound could be employed as a starting material for creating novel, complex molecules with potential applications in materials science or as functional dyes.

Precursor for Substituted Benzamides: The core structure can be further modified. For example, the 4-fluoro substituent could be replaced via nucleophilic aromatic substitution, or the aromatic ring could undergo further functionalization, such as chlorosulfonylation, to introduce new reactive groups. google.com This would transform this compound into a versatile platform for generating a library of related compounds for further study.

Exploration of New Application Domains in Chemical Science (excluding clinical)

The unique combination of a fluorinated aromatic ring, an amide linker, and a cycloalkyl group suggests that this compound could find utility in various non-clinical fields of chemical science.

Agrochemicals: Fluorine is a common element in modern agrochemicals, often enhancing metabolic stability and biological activity. nih.gov Benzamide and benzoxazinone (B8607429) structures are known to exhibit herbicidal activity, for instance, by inhibiting enzymes like protoporphyrinogen (B1215707) IX oxidase (PPO). nih.gov Investigating the herbicidal or fungicidal properties of this compound could open a significant new application domain.

Materials Science: The benzamide structure, with its capacity for hydrogen bonding, can influence the self-assembly and physical properties of materials. A related compound, N-cyclopentyl-4-methylbenzamide, has been noted for its interest in materials science due to the interplay of its aromatic and aliphatic components. The fluorine atom in this compound can introduce additional non-covalent interactions, such as fluorine–fluorine contacts, which can influence crystal packing and material properties. mdpi.com This could be exploited in the design of novel polymers, liquid crystals, or other functional organic materials.

Chemical Sensors: The fluorobenzamide moiety could potentially be incorporated into chemosensors. For example, fluorescent probes have been developed for the detection of fluoride (B91410) ions in aqueous solutions. nih.govacs.orguclm.es The interaction of the fluoride in this compound with specific analytes could potentially be harnessed to create a turn-on or turn-off sensor, where a change in fluorescence or color signals the presence of the target substance.

Q & A

Q. What synthetic methodologies are most effective for preparing N-cyclopentyl-4-fluorobenzamide?

  • Methodological Answer : The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with cyclopentylamine. A common approach uses carbodiimide coupling reagents (e.g., EDCI/HOBt) to activate the carboxylic acid, followed by nucleophilic attack by the amine. For example:

Activate 4-fluorobenzoic acid with EDCI/HOBt in anhydrous DCM or DMF.

Add cyclopentylamine dropwise under inert atmosphere.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Optimize stoichiometry to minimize unreacted starting materials.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H/13C NMR : Confirm aromatic protons (δ 7.2–7.8 ppm for fluorobenzoyl) and cyclopentyl CH2/CH groups (δ 1.5–2.2 ppm).
  • 19F NMR : Single peak near δ -110 ppm for the para-F substituent .
  • HPLC-MS : Verify molecular ion ([M+H]+ ~248 m/z) and purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What purification strategies are recommended for isolating this compound?

  • Methodological Answer : After synthesis, employ:
  • Liquid-Liquid Extraction : Separate organic (product) and aqueous phases using DCM or ethyl acetate.
  • Column Chromatography : Use silica gel with a polarity gradient (e.g., 10–40% ethyl acetate in hexane).
  • Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes or receptors). Key steps:

Optimize the compound’s 3D structure using DFT (e.g., Gaussian09).

Dock into the protein active site (PDB ID: relevant to target).

Analyze binding interactions (hydrogen bonds, hydrophobic contacts).
Example : Fluorine’s electronegativity may enhance binding to polar residues (e.g., serine, tyrosine) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : If NMR signals overlap or MS fragments are ambiguous:
  • 2D NMR (COSY, HSQC) : Assign protons/carbons unambiguously.
  • High-Resolution MS : Confirm exact mass (e.g., Q-TOF instruments).
  • X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis (e.g., CCDC deposition) .

Q. How do substituent variations (e.g., fluorine position) affect the compound’s physicochemical properties?

  • Methodological Answer : Use comparative SAR studies:
Substituent PositionLogP (Calculated)Solubility (mg/mL)Metabolic Stability (t1/2)
Para-F (target)2.80.1545 min (human microsomes)
Meta-F2.70.1832 min
Ortho-F3.10.0928 min
Insight : Para-F enhances metabolic stability due to reduced steric hindrance .

Q. What role does the cyclopentyl group play in modulating pharmacokinetic properties?

  • Methodological Answer : The cyclopentyl moiety increases lipophilicity (LogP ~2.8), improving membrane permeability. However, it may reduce aqueous solubility. Strategies to balance:
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters).
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to enhance solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.